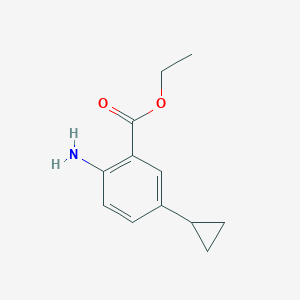
Ethyl2-amino-5-cyclopropylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-amino-5-cyclopropylbenzoate is an organic compound characterized by the presence of an ethyl ester group, an amino group, and a cyclopropyl group attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-amino-5-cyclopropylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl benzoate, cyclopropylamine, and appropriate reagents for functional group transformations.
Nitration and Reduction: The benzoate core is first nitrated to introduce a nitro group, which is subsequently reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using reagents like ethanol and acid catalysts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl2-amino-5-cyclopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to the amino group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl2-amino-5-cyclopropylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Ethyl2-amino-5-cyclopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites, altering enzyme activity, or modulating receptor signaling. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- Ethyl2-amino-4-cyclopropylbenzoate
- Ethyl2-amino-6-cyclopropylbenzoate
- Methyl2-amino-5-cyclopropylbenzoate
Comparison: this compound is unique due to the specific positioning of the cyclopropyl group on the benzoate core, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
ethyl 2-amino-5-cyclopropylbenzoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-9(8-3-4-8)5-6-11(10)13/h5-8H,2-4,13H2,1H3 |
InChI-Schlüssel |
ZVHFFRPROFJTQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





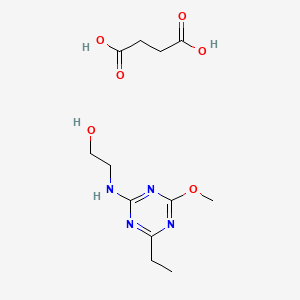
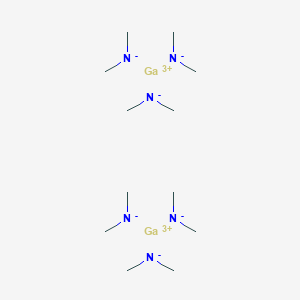
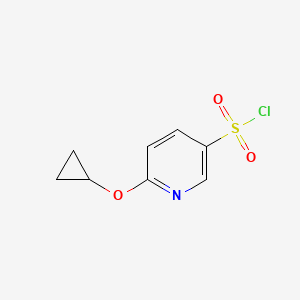
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)


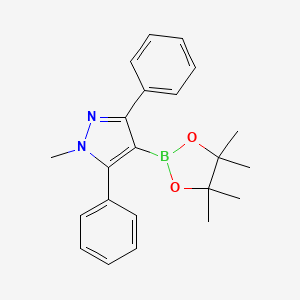
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)


![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
